N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a complex organic compound with the following chemical structure:
- It belongs to the class of thiadiazole derivatives and exhibits interesting pharmacological properties.
- The compound’s unique structure combines a thiadiazole ring , a pyrrolidinone ring , and a phenylsulfonyl group .
N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide: C22H21ClN4O2S
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but common reagents include , , and .
Industrial Production: While industrial-scale production methods are proprietary, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
Reactivity: The compound undergoes various reactions, including , , and .
Common Reagents: Reagents like , , and are employed.
Major Products: These reactions yield derivatives with modified functional groups, influencing their biological activity.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigations focus on its interactions with biological macromolecules, such as enzymes and receptors.
Medicine: The compound’s pharmacological properties may lead to drug development.
Industry: It could serve as a precursor for specialty chemicals.
Mechanism of Action
- The compound likely interacts with specific molecular targets, affecting cellular processes.
Pathways Involved: These may include signal transduction pathways, metabolic pathways, or protein-protein interactions.
Comparison with Similar Compounds
Unique Features: Its combination of the thiadiazole and pyrrolidinone moieties distinguishes it.
Similar Compounds: Other related compounds include 4-methyl-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide and others in the same class.
Properties
Molecular Formula |
C22H22N4O4S2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C22H22N4O4S2/c1-15-7-9-17(10-8-15)26-14-16(13-20(26)28)21-24-25-22(31-21)23-19(27)11-12-32(29,30)18-5-3-2-4-6-18/h2-10,16H,11-14H2,1H3,(H,23,25,27) |
InChI Key |
FQJCHNXKXCALLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.